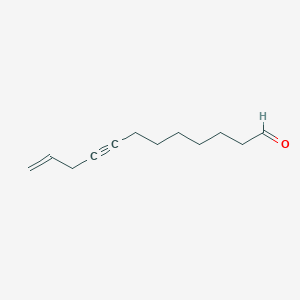![molecular formula C14H11BrN2O2S B12579786 4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide CAS No. 646062-66-0](/img/structure/B12579786.png)
4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide” is a synthetic organic compound that features a pyrimidinium core substituted with furan and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a pyrimidine derivative, the core structure is synthesized through condensation reactions.
Substitution with Furan and Thiophene Rings: The furan and thiophene rings are introduced via nucleophilic substitution or cross-coupling reactions.
Quaternization: The final step involves the quaternization of the pyrimidine nitrogen with a bromide source to form the pyrimidinium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions may target the carbonyl group in the 2-oxo-2-(thiophen-2-yl)ethyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan, thiophene, and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan and thiophene oxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its interactions with biological macromolecules could be studied to understand its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of furan, thiophene, and pyrimidinium moieties could impart desirable characteristics to polymers or other materials.
Mécanisme D'action
The mechanism of action of “4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Furan-2-yl)pyrimidine: Lacks the thiophene and oxoethyl groups.
1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyrimidin-1-ium bromide: Lacks the furan ring.
4-(Thiophen-2-yl)pyrimidine: Lacks the furan and oxoethyl groups.
Uniqueness
“4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide” is unique due to its combination of furan, thiophene, and pyrimidinium moieties. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propriétés
Numéro CAS |
646062-66-0 |
|---|---|
Formule moléculaire |
C14H11BrN2O2S |
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
2-[4-(furan-2-yl)pyrimidin-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide |
InChI |
InChI=1S/C14H11N2O2S.BrH/c17-12(14-4-2-8-19-14)9-16-6-5-11(15-10-16)13-3-1-7-18-13;/h1-8,10H,9H2;1H/q+1;/p-1 |
Clé InChI |
QIAUOYSBLUMSOT-UHFFFAOYSA-M |
SMILES canonique |
C1=COC(=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=CS3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)

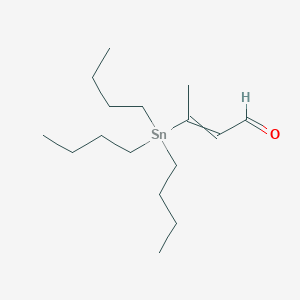

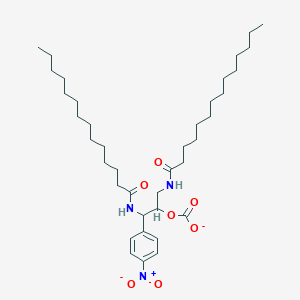
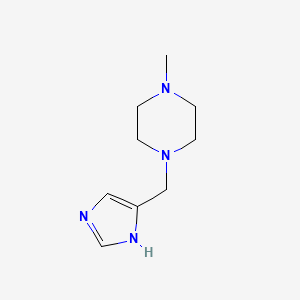
![(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one](/img/structure/B12579755.png)
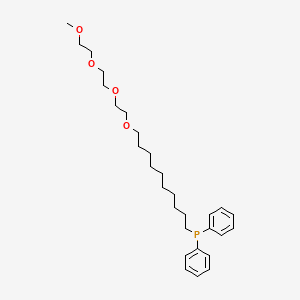


![Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579775.png)
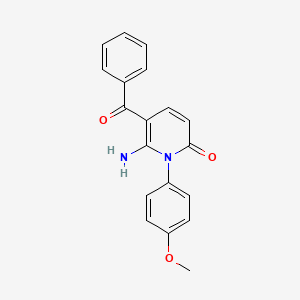
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)
